8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-18-6-8-19(9-7-18)14-12-4-5-13(21)20(11-2-3-11)15(12)17-10-16-14/h4-5,10-11H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZALRZPCLYOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the pyrido[2,3-d]pyrimidin-7(8H)-one core.
Piperazine Substitution: Incorporation of the 4-methylpiperazin-1-yl group through nucleophilic substitution reactions.
Cyclization: Formation of the pyrido[2,3-d]pyrimidin-7(8H)-one ring system through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
The structure of the compound features a pyrido[2,3-d]pyrimidine core with a cyclopropyl group and a piperazine moiety. These structural elements contribute to its unique biological properties.
Target of Action
The primary target of 8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting these kinases, the compound affects cellular processes related to cell proliferation and survival.
Mode of Action
The compound functions as a competitive inhibitor of CDKs, disrupting their activity and leading to altered cell cycle progression. This inhibition can induce cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy.
Cancer Research
The inhibition of CDKs by this compound has been extensively studied in various cancer models. Research indicates that compounds targeting CDKs can lead to significant antiproliferative effects in cancer cell lines. For instance, studies have shown that derivatives of pyrido[2,3-d]pyrimidines exhibit enhanced cytotoxicity against several cancer types, including breast and liver carcinomas .
Enzyme Inhibition Studies
8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one serves as a valuable tool in enzyme inhibition studies. Its ability to selectively inhibit CDKs allows researchers to explore the role of these enzymes in various biological pathways and diseases .
Drug Development
This compound is considered a scaffold for the development of new pharmacological agents. Its unique structure enables modifications that can enhance potency and selectivity against specific targets. The exploration of structure-activity relationships (SAR) has led to the identification of more potent analogs with improved therapeutic profiles .
Case Study 1: Anticancer Activity
A study investigated the effects of 8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through CDK inhibition .
Case Study 2: Mechanistic Insights
In another research effort, the molecular mechanism by which this compound inhibits CDK activity was elucidated using X-ray crystallography. The binding affinity and interaction dynamics with CDKs were characterized, providing insights into how structural modifications could enhance efficacy .
Mechanism of Action
The mechanism of action of 8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. This compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may modulate receptor function by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Substituent Effects at the C8 Position
The N8 position is critical for modulating selectivity and potency. Comparisons include:
Key Findings :
Substituent Effects at the C4 Position
The C4 position is a key diversity center for tuning target engagement. Examples include:
Biological Activity
8-Cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₉N₅O
- Molecular Weight : 285.34 g/mol
- CAS Number : 2034555-44-5
Synthesis
The synthesis of 8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves multi-step organic reactions that typically include cyclization and functional group modifications. Detailed synthetic routes are documented in various studies, emphasizing the importance of optimizing conditions for yield and purity.
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant anticancer properties. A study highlighted that related compounds demonstrated effective inhibition of various kinases involved in cancer progression. For instance, a closely related compound was shown to induce apoptosis in tumor cells at concentrations ranging from 30 to 100 nM, marking it as a potent multikinase inhibitor targeting CDK4/CYCLIN D1 and ARK5 kinases .
Antimicrobial Activity
The compound's antimicrobial efficacy has also been explored. In vitro studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to 8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one showed promising results against strains such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications in the chemical structure influence biological activity. The presence of the cyclopropyl group and the piperazine moiety appears to enhance the binding affinity to target proteins, thus improving the overall potency of the compound. Detailed analysis of various analogs has led to the identification of key structural features that contribute to increased biological efficacy .
Case Studies
Q & A
Q. What are the common synthetic routes for the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold?
The core structure is synthesized via cyclization reactions. For example, microwave-assisted one-pot reactions between methyl acrylate, malononitrile, and substituted guanidines yield intermediates like 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (65–70% yield) . Alternatively, pyrimidine esters (e.g., compound 24) undergo cyclization with hydroxylamine to form 5-hydroxy derivatives . Key steps include optimizing solvent systems (e.g., DMF or THF) and temperature control (80–120°C) to minimize side products.
Q. How is the substitution pattern at the C-4 position optimized for kinase inhibition?
The C-4 position (e.g., 4-(4-methylpiperazin-1-yl)) is critical for binding kinase ATP pockets. Structure-activity relationship (SAR) studies involve introducing heterocyclic amines (e.g., piperazine, morpholine) via nucleophilic aromatic substitution. For example, replacing 4-methylpiperazine with 4-acryloylpiperazine in PRN1371 improved FGFR1-4 inhibition (IC₅₀ < 1 nM) by enabling covalent binding . Purity (>95%) is confirmed via HPLC and LCMS .
Q. What analytical methods validate the compound’s structural integrity and purity?
Standard protocols include:
- HPLC : Retention time (tR = 11.36 min) and UV/Vis detection (254/280 nm) .
- LCMS : ESI+ analysis (e.g., m/z = 436.1 [M+H]<sup>+</sup>) .
- NMR : Confirmation of cyclopropyl and methylpiperazine substituents via <sup>1</sup>H/<sup>13</sup>C spectra.
- X-ray crystallography : Resolves binding modes in kinase complexes (e.g., salt bridges with Asp174 in MST3/4) .
Advanced Research Questions
Q. How can selectivity for specific kinases (e.g., CDK4/6, FGFR1-4) be engineered?
Selectivity is achieved through:
- Back-pocket interactions : Introducing 4-aminobutyl at C-8 forms hydrogen bonds with Asp174 in MST3/4, reducing off-target PAK1/3 activity .
- Covalent inhibitors : Acryloyl groups (e.g., in PRN1371) irreversibly bind FGFR’s cysteine residues (Cys488 in FGFR1), enhancing duration of action .
- Substituent tuning : Cyclopentyl at C-8 improves CDK4/6 selectivity (IC₅₀ = 0.004 µM) over CDK1/2 (IC₅₀ = 0.015–0.079 µM) .
Q. What strategies resolve contradictions in kinase inhibition data across studies?
Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions (ATP concentration, pH) or cellular context. Mitigation strategies:
- Orthogonal assays : Combine biochemical (e.g., kinase profiling) and cellular (e.g., phospho-FGFR Western blot) assays .
- Biophysical validation : Surface plasmon resonance (SPR) or thermal shift assays confirm direct target engagement .
- Control for metabolites : LCMS detects in situ degradation (e.g., demethylation of 4-methylpiperazine) .
Q. How do structural modifications at C-8 influence pharmacokinetics (PK) and in vivo efficacy?
- Cyclopropyl vs. cyclopentyl : Cyclopropyl enhances metabolic stability (CYP3A4 resistance) compared to bulkier substituents .
- Polar groups : Hydroxyethyl or methoxypropyl at C-8 improve aqueous solubility (e.g., R1487: LogP = 2.1) and oral bioavailability (F > 50% in rodents) .
- In vivo models : Xenograft studies with FGFR-driven tumors show PRN1371 achieves tumor regression at 10 mg/kg (QD dosing) .
Q. What methodologies assess covalent binding mechanisms in irreversible inhibitors?
- Mass spectrometry : Detects acryloyl group adducts on target cysteine residues .
- Kinetic assays : Measure kinact/KI values (e.g., PRN1371: kinact/KI = 2,300 M<sup>−1</sup>s<sup>−1</sup>) .
- Cellular washout experiments : Irreversible inhibitors retain activity post-washout, unlike reversible analogs .
Methodological Considerations
Q. How are in vitro and in vivo models selected for preclinical validation?
- In vitro : Use FGFR-amplified (e.g., NCI-H1581 lung cancer) or CDK4/6-dependent (e.g., MCF-7 breast cancer) cell lines .
- In vivo : Prioritize PDX models with confirmed target expression (e.g., FGFR2-mutated gastric tumors) .
- Dosing : Adjust for species-specific clearance (e.g., murine vs. human CYP metabolism) .
Q. What computational tools predict off-target kinase interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
